4-(3-Bromobenzyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 4-(3-Bromobenzyl)morpholine involves several chemical routes and intermediates. For example, Luo Lingyan et al. (2011) outlined two synthetic routes from bromobenzene to 4-(4-Aminophenyl)-3-morpholinone, a key intermediate for certain anticoagulants, achieving overall yields of about 32% and 47% through different reaction sequences (Luo Lingyan et al., 2011). These methods demonstrate the versatility and complexity of synthesizing morpholine derivatives through various chemical transformations.
Molecular Structure Analysis
Zhang et al. (2012) synthesized and studied the crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine, a compound related to 4-(3-Bromobenzyl)morpholine. The study provided insights into the crystallographic arrangement, showing the morpholine ring adopting a chair conformation and highlighting intermolecular π-π interactions within the crystal structure (Zhang et al., 2012).
Chemical Reactions and Properties
Jun He et al. (2016) discussed the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as the key intermediate formed by intramolecular nucleophilic attack. This study exemplifies the type of chemical reactions 4-(3-Bromobenzyl)morpholine could undergo, highlighting the role of bromine in facilitating nucleophilic attacks and the synthesis of complex structures (Jun He et al., 2016).
Scientific Research Applications
Synthesis and Antibacterial Study :
- A study by Aziz‐ur‐Rehman et al. (2016) discussed the synthesis of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives. These compounds showed good inhibitory action against various strains of gram-negative bacteria.
α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities :
- Research by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives containing morpholine rings, which exhibited α-glucosidase inhibitory, antimicrobial, and antioxidant activities. A particular derivative was more potent than acarbose, a standard drug, in these activities.
Antioxidant Effect of Bromophenols :
- Olsen et al. (2013) in their study on bromophenols isolated from red algae Marine Drugs found that these compounds, including ones related to 4-(3-Bromobenzyl)morpholine, showed significant antioxidant activity in cellular assays.
Crystallographic and Theoretical Exploration :
- A study by Al-Mutairi et al. (2021) analyzed the crystal structures of compounds related to 4-(3-Bromobenzyl)morpholine, which showed potential as chemotherapeutic agents. The study provided insights into the intermolecular interactions and energetics of these compounds.
Synthesis of 4-(4-Aminophenyl)-3-morpholinone :
- The synthesis of 4-(4-Aminophenyl)-3-morpholinone, an intermediate of the anticoagulant rivaroxaban, was described by Luo Lingyan et al. (2011). This synthesis involved bromobenzene, indicating a connection to 4-(3-Bromobenzyl)morpholine.
Discovery of Non-Nitrogen Containing Morpholine Isostere :
- Hobbs et al. (2019) discussed the discovery of a non-nitrogen containing morpholine isostere, beneficial in PI3K and PIKKs inhibition, related to the pharmacophore of 4-(Pyrimidin-4-yl)morpholines Journal of Medicinal Chemistry.
properties
IUPAC Name |
4-[(3-bromophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGAMPWGTUCNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354809 | |
Record name | 4-(3-bromobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzyl)morpholine | |
CAS RN |
364793-82-8 | |
Record name | 4-(3-bromobenzyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Bromobenzyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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